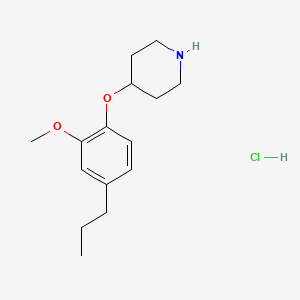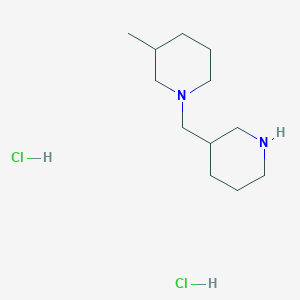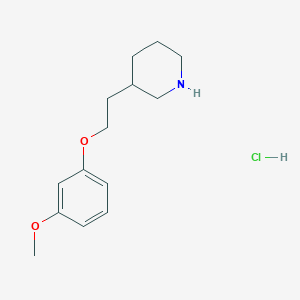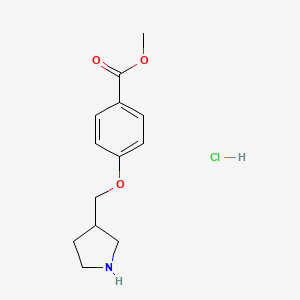
2-Chloro-6-(3-pyrrolidinylmethoxy)pyrazine hydrochloride
説明
Synthesis Analysis
Recent developments in the synthesis of piperazines, which are related to pyrazines, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 2-Chloro-6-(3-pyrrolidinylmethoxy)pyrazine hydrochloride is C9H13Cl2N3O . Its average mass is 250.125 Da and its monoisotopic mass is 249.043564 Da .科学的研究の応用
Pyrido[3,4-b]pyrazines Synthesis
Mederski et al. (2003) detailed the preparation of 5-Chloropyrido[3,4-b]pyrazines from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine, with 2-substituted pyrido[3,4-b]-pyrazines as the major product. This work is pivotal for understanding the chemical properties and potential applications of related pyrazine derivatives (Mederski et al., 2003).
Dipyrrolopyrazine Derivatives for Optoelectronics
Meti et al. (2017) reported on the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives. The focus was on regio-selective amination reactions of dihalo-pyrrolopyrazines, yielding derivatives with promising applications in organic optoelectronic materials (Meti et al., 2017).
DNA Binding and Antimicrobial Properties
Mech-Warda et al. (2022) conducted a study combining theoretical and experimental analysis to understand the structure of chlorohydrazinopyrazine. They found that 2-chloro-3-hydrazinopyrazine displayed high affinity to DNA and did not exhibit toxicity toward human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).
Tuberculostatic Activity of Pyrazine Derivatives
Foks et al. (2005) explored the synthesis of potentially tuberculostatic pyrazine derivatives. They found that specific compounds showed high tuberculostatic activity, highlighting the medicinal potential of pyrazine derivatives (Foks et al., 2005).
Formation of Pyrazines in Non-enzymic Browning Reactions
Milić and Piletić (1984) identified several pyrazines, including pyrazine derivatives, in heated reactions of glucose and aminobutyric acid. These findings are significant for understanding the formation and properties of pyrazines in food chemistry (Milić & Piletić, 1984).
Surface Protection Activities for Mild Steel
Olasunkanmi et al. (2018) investigated 6-substituted 3-chloropyridazine derivatives for protecting mild steel surface in corrosive environments. Their findings contribute to the understanding of pyrazine derivatives in corrosion inhibition and material protection (Olasunkanmi et al., 2018).
Synthesis of Pyrrolopyrazines and Coordination Chemistry
Hopkins and Collar (2004) reported the synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines. Their work highlights the potential of these compounds in coordination chemistry and supramolecular assemblies (Hopkins & Collar, 2004).
特性
IUPAC Name |
2-chloro-6-(pyrrolidin-3-ylmethoxy)pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-8-4-12-5-9(13-8)14-6-7-1-2-11-3-7;/h4-5,7,11H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIXQAWOJAZYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CN=CC(=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3-pyrrolidinylmethoxy)pyrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424521.png)
![3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1424523.png)
![2-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424526.png)



![3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1424533.png)
![4-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424536.png)



![3-[2-(2-piperidinyl)ethoxy]Pyridine](/img/structure/B1424542.png)
![3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424543.png)
![3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424544.png)